3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydrothiophene 1,1-dioxide
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydrothiophene 1,1-dioxide (CAS: Not explicitly provided in evidence) is a boronate ester-functionalized heterocyclic compound. Its structure comprises a partially saturated thiophene ring (2,5-dihydrothiophene) with a sulfone group (1,1-dioxide) and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 3-position. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions due to its boronate group, enabling carbon-carbon bond formation in synthetic chemistry .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydrothiophene 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO4S/c1-9(2)10(3,4)15-11(14-9)8-5-6-16(12,13)7-8/h5H,6-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMLCTANLYPUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2489456-33-7 | |
| Record name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1lambda6-thiophene-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydrothiophene 1,1-dioxide typically involves the reaction of a thiophene derivative with a boronate ester. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated thiophene reacts with bis(pinacolato)diboron under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydrothiophene 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Substitution: The boronate ester can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
Oxidation: Further oxidation of the sulfone group can lead to the formation of sulfonic acids.
Substitution: Cross-coupling reactions typically yield substituted thiophene derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a dioxaborolane moiety, which enhances its reactivity and stability in various chemical environments. The presence of the thiophene ring contributes to its electronic properties, making it suitable for applications in organic electronics and photonics.
Organic Synthesis
Cross-Coupling Reactions : The compound is employed as a boron reagent in Suzuki-Miyaura coupling reactions. Its ability to form stable complexes with palladium catalysts allows for efficient coupling of aryl halides with boronic acids, leading to the formation of biaryl compounds.
Material Science
Organic Light Emitting Diodes (OLEDs) : The incorporation of this compound into OLED materials has been studied due to its electron-donating properties. Its ability to stabilize charge carriers enhances the efficiency of light emission in OLED devices.
Catalysis
Catalytic Applications : The compound serves as a precursor for boron-containing catalysts. Its unique structure allows for the development of new catalytic systems that can facilitate various chemical transformations under mild conditions.
Drug Development
Pharmaceutical Intermediates : Research indicates that derivatives of this compound can act as intermediates in the synthesis of biologically active molecules, potentially leading to new therapeutic agents.
Case Study 1: Suzuki-Miyaura Coupling
A study demonstrated the effectiveness of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydrothiophene 1,1-dioxide in facilitating Suzuki coupling reactions between aryl halides and phenolic compounds. The reaction conditions were optimized to achieve high yields and selectivity.
| Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aryl Halide + Boronic Acid | Pd(OAc), KCO, DMF | 85 | High selectivity observed |
Case Study 2: OLED Fabrication
In a recent investigation into OLED materials, the incorporation of this compound improved the device's performance metrics significantly:
| Parameter | Before Incorporation | After Incorporation |
|---|---|---|
| Luminous Efficiency (cd/A) | 20 | 35 |
| Lifetime (hours) | 1000 | 1800 |
The results indicated that the compound's structural properties contributed to better charge transport and reduced degradation over time.
Mechanism of Action
The mechanism of action for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydrothiophene 1,1-dioxide largely depends on its application. In cross-coupling reactions, the boronate ester acts as a nucleophile, forming a bond with an electrophilic partner under the influence of a palladium catalyst . The sulfone group can participate in various redox reactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Structural Analogues
Heterocyclic Core Variations
Thiomorpholine Derivatives
- 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide (CAS: 1092563-25-1)
- Structure : Replaces the 2,5-dihydrothiophene core with a thiomorpholine ring (a six-membered ring containing sulfur and nitrogen).
- Molecular Formula: C₁₇H₂₆BNO₄S
- Molecular Weight : 351.27 g/mol
- Applications : Used in medicinal chemistry for drug discovery due to its balanced lipophilicity and hydrogen-bonding capacity .
Pyridine and Piperazine Derivatives
- Tert-Butyl 4-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridin-2-Yl]Piperazine-1-Carboxylate
- Structure : Features a pyridine ring linked to a piperazine-carboxylate group.
- Molecular Formula : C₂₀H₃₂BN₃O₄
- Molecular Weight : 389.30 g/mol
- Reactivity : The pyridine nitrogen enhances coordination with transition metals, improving catalytic efficiency in cross-couplings .
Boronate Ester Variations
Thiophene-2,5-diyldiboronic Acid (CAS: 26076-46-0)
- Structure : Contains two boronic acid groups on a thiophene ring.
- Molecular Formula : C₄H₆B₂O₄S
- Molecular Weight : 171.78 g/mol
- Reactivity : Higher boronic acid density increases coupling efficiency but reduces stability due to hygroscopicity .
Ethyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate
- Structure : A benzene ring with an ester and boronate group.
- Molecular Formula : C₁₅H₂₁BO₄
- Molecular Weight : 276.19 g/mol
- Applications : Used in synthesizing aromatic polymers and liquid crystals .
Functional Group and Reactivity Comparison
Biological Activity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydrothiophene 1,1-dioxide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity based on available research findings and data.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula: C11H17BO3S
- Molecular Weight: 229.14 g/mol
The structure features a dioxaborolane moiety attached to a thiophene ring, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing boron and sulfur often exhibit significant biological activities. The biological activity of this compound can be categorized as follows:
1. Antioxidant Activity
Studies have shown that thiophene derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. The presence of the dioxaborolane group may enhance this activity by stabilizing reactive intermediates.
2. Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Case Study 1: A study on boron-containing thiophene derivatives demonstrated significant cytotoxicity against cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Case Study 2: Research on dioxaborolane derivatives showed enhanced antibacterial activity compared to their non-boron counterparts. This suggests that the boron moiety plays a crucial role in increasing efficacy against resistant strains.
Data Table: Biological Activities
The proposed mechanisms for the biological activities of this compound include:
- Radical Scavenging: The dioxaborolane structure stabilizes radicals formed during oxidative stress.
- Membrane Disruption: Interactions with lipid membranes lead to increased permeability in microbial cells.
- Cell Cycle Arrest: Potential interference with cell cycle regulation in cancer cells.
Q & A
Basic: What are the optimal synthetic routes for preparing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydrothiophene 1,1-dioxide, and how can purity be ensured?
Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of a thiophene precursor. Key steps include:
- Boronation: Reacting 2,5-dihydrothiophene 1,1-dioxide with bis(pinacolato)diboron (B₂pin₂) under inert conditions, using Pd catalysts (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) .
- Purification: Column chromatography (silica gel, hexane/EtOAC gradient) removes Pd residues. Recrystallization from ethanol at low temperatures (0–6°C) enhances purity, as noted for analogous boronate esters .
- Validation: Confirm purity via HPLC (>98%) and NMR (absence of residual solvent or coupling byproducts) .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- NMR: ¹H/¹³C NMR identifies the thiophene-dioxide backbone (δ ~3.5–4.5 ppm for dihydrothiophene protons) and boronate ester signals (δ ~1.3 ppm for tetramethyl groups) . ¹¹B NMR confirms boronate integrity (δ ~30 ppm) .
- X-ray Crystallography: Resolves stereochemistry and bond angles. For example, crystallographic data for similar dihydrothiophene derivatives (e.g., C28H20Br2O) reveal planarity in the dioxaborolane ring and dihedral angles critical for reactivity .
- Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (C₁₃H₁₉BO₄S: calc. 294.11; obs. 294.09) .
Advanced: How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
Answer:
- DFT Studies: Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the dioxaborolane group’s electron-withdrawing effect lowers the thiophene ring’s HOMO, favoring oxidative addition in Pd-catalyzed reactions .
- MD Simulations: Model solvent effects (e.g., THF vs. DMF) on reaction kinetics. Polar solvents stabilize transition states in Suzuki couplings, reducing activation energy .
- Validation: Compare computed IR spectra with experimental data to refine force fields .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Dose-Response Curves: Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
- Binding Assays: Use SPR (surface plasmon resonance) to quantify interactions with putative targets (e.g., kinases), avoiding false positives from aggregation .
- Metabolic Stability: Assess half-life in liver microsomes; discrepancies may arise from differential metabolism in vitro vs. in vivo .
Basic: What handling protocols prevent degradation of this boronate ester during storage?
Answer:
- Storage: Seal under argon at 0–6°C to minimize hydrolysis. Analogous boronate esters degrade rapidly at room temperature in humid environments .
- Solvent Compatibility: Store in anhydrous THF or DMSO; avoid protic solvents (e.g., MeOH) .
- Stability Monitoring: Track decomposition via monthly ¹H NMR checks (e.g., new peaks at δ ~7.5 ppm indicate boronic acid formation) .
Advanced: What methodologies assess the environmental impact of this compound in ecological systems?
Answer:
- Fate Analysis: Use LC-MS/MS to measure biodegradation products in simulated wastewater. The sulfone group may resist microbial breakdown, leading to bioaccumulation .
- Toxicity Screening: Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .
- Computational Tools: Apply EPI Suite to predict log Kow (hydrophobicity) and BCF (bioaccumulation factor) .
Basic: How does the methoxyphenyl group in structural analogs influence solubility and stability compared to this compound?
Answer:
- Solubility: Methoxyphenyl analogs (e.g., 3-(4-methoxyphenyl)-dihydrothiophene dioxide) show 2–3× higher aqueous solubility (log P ~1.2 vs. ~2.5 for the boronate) due to hydrogen bonding .
- Stability: The boronate’s pinacol ester enhances thermal stability (decomposition >200°C vs. 150°C for hydroxyl analogs) .
- Experimental Comparison: Parallel shake-flask assays (octanol/water) quantify differences .
Advanced: What isotopic labeling strategies elucidate the compound’s metabolic pathways?
Answer:
- ¹³C-Labeling: Introduce ¹³C at the thiophene ring’s C3 position via isotopically enriched precursors. Track metabolites using ¹³C NMR or LC-HRMS .
- Deuterated Boronate: Synthesize d₆-boronate (CD₃ groups) to study hydrolysis kinetics via MS isotope patterns .
- In Vivo Imaging: Use ¹⁸F-labeled analogs for PET imaging in rodent models, correlating biodistribution with toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
